N-(3-Nitrophenyl)propionamide
Overview
Description
- N-(3-Nitrophenyl)propionamide is a chemical compound with the molecular formula C9H10N2O3 .
- It is a solid at room temperature and is sealed in dry conditions.
- The IUPAC name for this compound is N-(3-nitrophenyl)propanamide .
- It is primarily used for research and development purposes.
Synthesis Analysis
- Information on the synthesis of N-(3-Nitrophenyl)propionamide is not readily available in the sources I have access to.
Molecular Structure Analysis
- The molecular formula is C9H10N2O3 .
- The compound consists of a nitrophenyl group attached to a propionamide moiety.
Chemical Reactions Analysis
- Specific chemical reactions involving N-(3-Nitrophenyl)propionamide are not provided in the available data.
Physical And Chemical Properties Analysis
- Purity : 97%
- Physical Form : Solid
- Storage Temperature : Sealed in dry conditions at room temperature
Scientific Research Applications
Antimicrobial Activities
N-(3-Nitrophenyl)propionamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain derivatives showed appreciable activity against bacterial and fungal strains at concentrations of 0.5-1.0 mg/mL (Chandrakantha et al., 2014).
Chemical Sensing
This compound has also been utilized in the development of chemosensors, specifically for the detection of cyanide in aqueous environments. The selectivity of certain N-nitrophenyl benzamide derivatives towards cyanide ion makes them useful for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).
Anticonvulsant Activity
Studies have been conducted on omega-(1H-imidazol-1-yl)-N-phenylpropionamide derivatives, which include nitrophenyl variants, for their potential anticonvulsant effects. Some compounds in this category have shown promising results in preventing seizures induced by maximal electroshock (Aktürk et al., 2002).
Corrosion Inhibition
Research has also explored the use of N-phenyl-benzamide derivatives, including nitrophenyl variants, as corrosion inhibitors. These compounds have demonstrated significant efficacy in preventing the acidic corrosion of mild steel, with the presence of nitro substituents influencing their inhibitory behavior (Mishra et al., 2018).
Analytical Chemistry
In analytical chemistry, derivatives of N-(3-Nitrophenyl)propionamide have been employed in the development of new linkers for mass spectrometry. These linkers facilitate the identification of compounds, contributing to advancements in chemical analysis (Brown, Wagner, & Geysen, 1995).
Pharmaceutical Research
While excluding specific information about drug use and side effects, it's important to note that N-(3-Nitrophenyl)propionamide derivatives have been synthesized and evaluated for various pharmacological properties, including antiproliferative activities. These studies contribute to a broader understanding of the potential therapeutic applications of these compounds (Tanış, Çankaya, & Yalçın, 2019).
Material Science
In material science, novel hyperbranched polyamides derived from this compound have been synthesized and applied in piezoelectric immunosensors. These polymers have shown efficacy in increasing the sensitivity of immunosensors by enhancing antibody immobilization (Liu, Shen, Xu, & Shen, 2007).
Safety And Hazards
- The compound is classified as a warning due to its hazard statement H302 (harmful if swallowed).
- In case of ingestion or inhalation, seek medical attention immediately.
- Avoid contact with skin and eyes.
- Prevent spillage and discharge into the environment.
Future Directions
- Further research is needed to explore its potential applications and properties.
Please note that detailed information on synthesis and specific chemical reactions is not available in the provided sources. For a more comprehensive analysis, additional research would be required. If you have any further questions or need clarification, feel free to ask!
properties
IUPAC Name |
N-(3-nitrophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLJFHUBHZCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225687 | |
Record name | N-(3-Nitrophenyl)propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Nitrophenyl)propionamide | |
CAS RN |
7470-50-0 | |
Record name | N-(3-Nitrophenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7470-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Nitrophenyl)propionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7470-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Nitrophenyl)propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-nitrophenyl)propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-Nitrophenyl)propionamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZU5D5US7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.